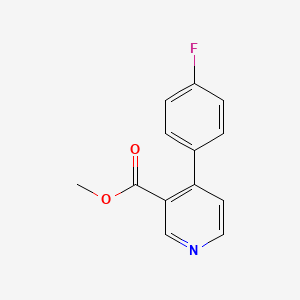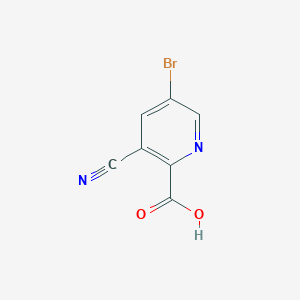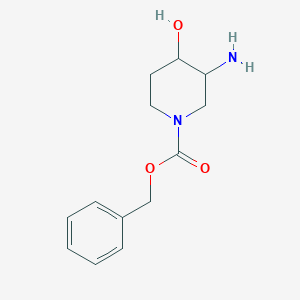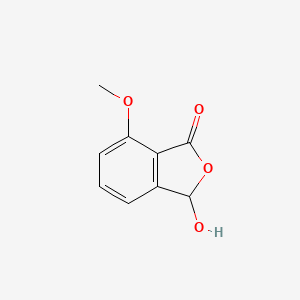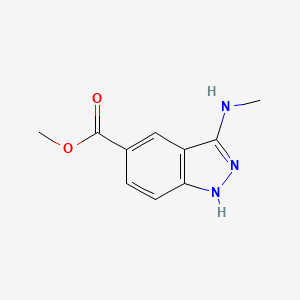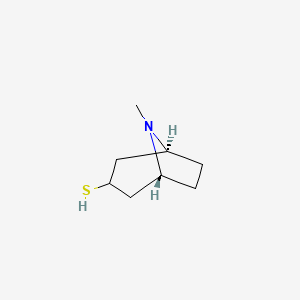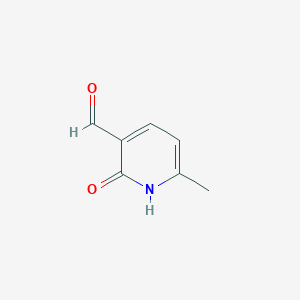
2-Hydroxy-6-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylnicotinaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-6-methylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 2-Hydroxy-6-methyl-pyridine-3-carboxylic acid.
Reduction: 2-Hydroxy-6-methyl-pyridine-3-methanol.
Substitution: Depending on the nucleophile, various substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylnicotinaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, it may interact with enzymes and other proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
Comparison with Similar Compounds
2-Hydroxy-6-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
6-Methoxy-2-pyridinecarboxaldehyde: Features a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
2-Hydroxy-4-methylpyridine: The position of the methyl group is different, affecting its chemical properties and reactivity.
Uniqueness: 2-Hydroxy-6-methylnicotinaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. Its structure enables it to participate in diverse reactions, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-4H,1H3,(H,8,10) |
InChI Key |
DGRLFJFWFJNPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

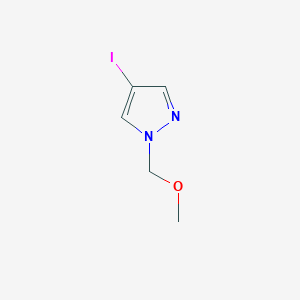
![1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B8811814.png)
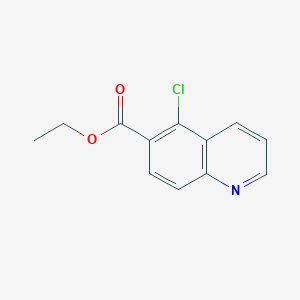
![2-Chlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8811829.png)

